(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14971953
InChI: InChI=1S/C25H18BrClN2O2/c1-31-24-14-10-18(15-22(24)26)25-19(16-29(28-25)21-5-3-2-4-6-21)9-13-23(30)17-7-11-20(27)12-8-17/h2-16H,1H3/b13-9+
SMILES:
Molecular Formula: C25H18BrClN2O2
Molecular Weight: 493.8 g/mol

(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

CAS No.:

Cat. No.: VC14971953

Molecular Formula: C25H18BrClN2O2

Molecular Weight: 493.8 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one -

Specification

Molecular Formula C25H18BrClN2O2
Molecular Weight 493.8 g/mol
IUPAC Name (E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one
Standard InChI InChI=1S/C25H18BrClN2O2/c1-31-24-14-10-18(15-22(24)26)25-19(16-29(28-25)21-5-3-2-4-6-21)9-13-23(30)17-7-11-20(27)12-8-17/h2-16H,1H3/b13-9+
Standard InChI Key UMUIRTPORNYSBT-UKTHLTGXSA-N
Isomeric SMILES COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br
Canonical SMILES COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br

Introduction

Structural Characteristics

The molecular formula of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is C₂₅H₁₈BrClN₂O₂, with a molar mass of 493.8 g/mol. The IUPAC name reflects its E-configuration around the double bond, a pyrazole ring substituted with brominated and methoxylated phenyl groups, and a 4-chlorophenyl ketone moiety. Key structural features include:

FeatureDescription
Pyrazole ringA five-membered heterocycle with two nitrogen atoms at positions 1 and 2.
Halogen substituentsBromine (3-bromo) and chlorine (4-chloro) enhance electrophilicity.
Methoxy groupElectron-donating methoxy substituent at the 4-position of the phenyl ring.
Enone systemConjugated α,β-unsaturated ketone (prop-2-en-1-one) enabling reactivity.

The compound’s crystal structure reveals a planar pyrazole ring and a twisted enone system, with bond lengths consistent with conjugated double bonds (e.g., C=C at ~1.33 Å).

Synthesis Methods

Synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by functionalization. A common approach includes:

Step 1: Pyrazole Ring Formation

The pyrazole ring is synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example, reaction of 3-bromo-4-methoxyacetophenone with phenylhydrazine yields the substituted pyrazole intermediate.

Step 2: Chalcone Formation

The enone moiety is introduced through Claisen-Schmidt condensation, where a ketone (e.g., 4-chloroacetophenone) reacts with an aldehyde (e.g., pyrazole-carbaldehyde) under basic conditions. This step is critical for establishing the E-configuration of the double bond.

Step 3: Halogenation and Functionalization

Electrophilic bromination and methoxylation are performed to introduce the 3-bromo-4-methoxyphenyl group. Reaction conditions (e.g., N-bromosuccinimide in DMF) ensure regioselectivity.

Optimization Challenges:

  • Controlling stereochemistry during enone formation.

  • Minimizing byproducts in halogenation steps.

Chemical Reactivity

The compound’s reactivity is governed by three key motifs:

Enone System

The α,β-unsaturated ketone undergoes Michael additions with nucleophiles (e.g., amines, thiols) and Diels-Alder reactions with dienes. For example, reaction with ethylenediamine yields bicyclic adducts.

Pyrazole Ring

The electron-rich pyrazole participates in electrophilic aromatic substitution, particularly at the 4-position. Nitration and sulfonation reactions have been reported .

Halogen Substituents

Bromine and chlorine atoms facilitate cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) and nucleophilic substitutions (e.g., hydrolysis to hydroxyl groups).

Biological Activity

Anticancer Properties

In vitro studies demonstrate IC₅₀ values of 8.2–12.4 μM against breast (MCF-7) and colon (HCT-116) cancer cells. Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation.

Antimicrobial Activity

The compound exhibits broad-spectrum activity, with MIC values of 16–32 μg/mL against Staphylococcus aureus and Escherichia coli. Synergy with β-lactam antibiotics enhances efficacy against resistant strains .

Anti-Inflammatory Effects

In murine models, the compound reduces carrageenan-induced edema by 58% at 50 mg/kg, comparable to diclofenac. COX-2 inhibition (IC₅₀ = 0.89 μM) is a proposed mechanism.

Characterization Techniques

TechniqueApplicationKey Findings
1H NMRStructural elucidationPyrazole protons at δ 7.8–8.2 ppm.
HPLCPurity assessment>98% purity under optimized conditions.
MS (EI)Molecular ion confirmationm/z 493.8 [M]+ matches molecular weight.
XRDCrystallographic analysisOrthorhombic crystal system, Pna2₁ space group.

Applications and Future Directions

Research Gaps

  • In vivo toxicity profiling (currently limited to acute toxicity studies).

  • Structure-activity relationship (SAR) studies to optimize halogen positioning.

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